3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(3,4-Dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a structurally complex heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core. This scaffold is substituted at the N3 position with a 3,4-dimethylbenzyl group and at the N1 position with a 2-oxo-2-(piperidin-1-yl)ethyl moiety. The compound belongs to a broader class of pyrimidine-dione derivatives, which are pharmacologically significant due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
The synthesis of such compounds typically involves multi-step protocols, starting with the functionalization of pyrimidine-dione scaffolds. For example, analogous thieno[2,3-d]pyrimidin-4(3H)-ones are synthesized via condensation of aromatic aldehydes with benzylamines or substituted amines under basic conditions, yielding moderate to high yields (46%–86%) .
Properties
CAS No. |
1252818-05-5 |
|---|---|
Molecular Formula |
C22H25N3O3S |
Molecular Weight |
411.52 |
IUPAC Name |
3-[(3,4-dimethylphenyl)methyl]-1-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H25N3O3S/c1-15-6-7-17(12-16(15)2)13-25-21(27)20-18(8-11-29-20)24(22(25)28)14-19(26)23-9-4-3-5-10-23/h6-8,11-12H,3-5,9-10,13-14H2,1-2H3 |
InChI Key |
VWOAQBASAFGZKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCCCC4)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the thienopyrimidine class and features a complex structure characterized by multiple functional groups that may contribute to its biological activity.
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 365.46 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
- Inhibition of Kinases : It has been reported to inhibit specific kinases involved in cancer progression, which can lead to reduced tumor growth.
- Apoptotic Pathways : The activation of caspases and modulation of Bcl-2 family proteins have been observed, indicating a shift towards pro-apoptotic signaling.
Research Findings
A series of experiments were conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Apoptosis Induction | Increased caspase activity | |
| Kinase Inhibition | Reduced kinase activity |
Case Studies
Several case studies have highlighted the efficacy of thienopyrimidine derivatives:
-
Study on Cancer Cell Lines : A study involving various human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assay and flow cytometry analysis for apoptosis detection.
- Results : Significant reduction in viability was observed at concentrations above 10 µM.
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. This suggests potential for therapeutic application in oncology.
The proposed mechanisms by which this compound exerts its biological effects include:
- Targeting Signaling Pathways : The compound may interfere with key signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis has been suggested as a mechanism for its anticancer effects.
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Selectivity: The 3,4-dimethylbenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to analogues like 1-(4-tert-butylbenzyl)pyrimidine-2,4-dione, which lacks a heteroaromatic thieno ring .
Piperidine Modifications : Piperidine-containing analogues (e.g., ) exhibit subtype-specific interactions with biological targets. The target compound’s 2-oxo-2-(piperidin-1-yl)ethyl chain could confer selectivity for α1-adrenergic receptors (α1-ARs), which are implicated in vascular contraction and cancer progression .
Anticancer Potential: While the target compound’s activity remains under investigation, structurally related thieno[2,3-d]pyrimidin-4(3H)-ones demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, A549) via mechanisms involving kinase inhibition or DNA intercalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
